REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH2:10]([CH2:12][NH2:13])[OH:11].C(N(CC)CC)C>C(#N)C>[Br:1][C:2]1[C:3]([NH:13][CH2:12][CH2:10][OH:11])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1
|
Name
|
compound 1.1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)Cl
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hexane/ethyl acetate 7/3
|
Type
|
CUSTOM
|
Details
|
results in 0.28 g (74% of theory) of the product
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)NCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |